
o-(3,5-Difluorobenzyl)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
o-(3,5-Difluorobenzyl)hydroxylamine: is a chemical compound with the molecular formula C7H7F2NO and a molecular weight of 159.13 g/mol . It is characterized by the presence of a hydroxylamine group attached to a benzyl ring substituted with two fluorine atoms at the 3 and 5 positions . This compound is used primarily in research settings and has various applications in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of o-(3,5-Difluorobenzyl)hydroxylamine typically involves the reaction of 3,5-difluorobenzyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate . The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions . The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography .
Chemical Reactions Analysis
Types of Reactions: o-(3,5-Difluorobenzyl)hydroxylamine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Produces nitroso or nitro derivatives.
Reduction: Produces primary amines.
Substitution: Produces various substituted benzyl derivatives.
Scientific Research Applications
o-(3,5-Difluorobenzyl)hydroxylamine has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of o-(3,5-Difluorobenzyl)hydroxylamine involves its ability to act as a nucleophile due to the presence of the hydroxylamine group . This allows it to participate in various nucleophilic substitution and addition reactions . The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Comparison:
- o-(3,5-Difluorobenzyl)hydroxylamine is unique due to the specific positioning of the fluorine atoms, which can influence its reactivity and interactions in chemical reactions .
- o-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine has more fluorine atoms, which can lead to different electronic and steric effects .
- o-(2,4-Difluorobenzyl)hydroxylamine has a different substitution pattern, affecting its chemical properties and reactivity .
Properties
Molecular Formula |
C7H7F2NO |
|---|---|
Molecular Weight |
159.13 g/mol |
IUPAC Name |
O-[(3,5-difluorophenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C7H7F2NO/c8-6-1-5(4-11-10)2-7(9)3-6/h1-3H,4,10H2 |
InChI Key |
SGKIIDXBBUOHGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4',4''',4''''',4'''''''-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[[1,1'-biphenyl]-4-carboxylic acid]](/img/structure/B11761979.png)
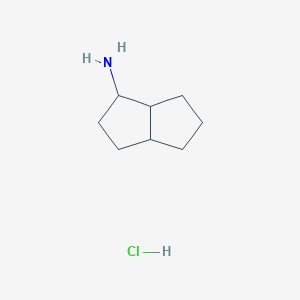


![(1S,4R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B11762005.png)
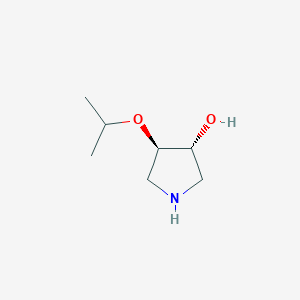
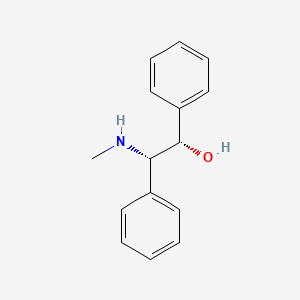
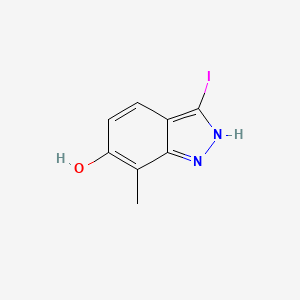
![tert-butyl (4S)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B11762026.png)
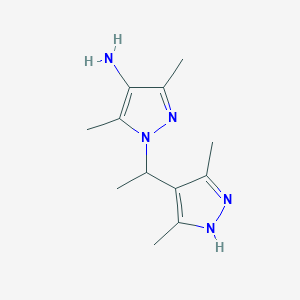


![1-[5-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]propan-1-one](/img/structure/B11762062.png)
![4-(2-Azaspiro[3.3]heptan-2-yl)benzoic acid](/img/structure/B11762069.png)
